2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine typically involves the reaction of 2,4,6-trichlorophenylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but differs in the position of chlorine atoms.
2,4,6-Trichlorophenol: Shares the trichlorophenyl group but lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and trichlorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
886371-46-6 |
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Molecular Formula |
C8H5Cl3F3N |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H5Cl3F3N/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7H,15H2 |
InChI Key |
TVFRYSCTNPAJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(F)(F)F)N)Cl)Cl |
Origin of Product |
United States |
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